9-Keto-cannabinoid methyl ether 9-Keto-cannabinoid methyl ether
Brand Name: Vulcanchem
CAS No.: 135415-65-5
VCID: VC21217600
InChI: InChI=1S/C21H30O3/c1-5-6-7-8-14-11-18(23-4)20-16-13-15(22)9-10-17(16)21(2,3)24-19(20)12-14/h11-12,16-17H,5-10,13H2,1-4H3/t16-,17-/m1/s1
SMILES: CCCCCC1=CC2=C(C3CC(=O)CCC3C(O2)(C)C)C(=C1)OC
Molecular Formula: C21H30O3
Molecular Weight: 330.5 g/mol

9-Keto-cannabinoid methyl ether

CAS No.: 135415-65-5

Cat. No.: VC21217600

Molecular Formula: C21H30O3

Molecular Weight: 330.5 g/mol

* For research use only. Not for human or veterinary use.

9-Keto-cannabinoid methyl ether - 135415-65-5

Specification

CAS No. 135415-65-5
Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
IUPAC Name (6aR,10aR)-1-methoxy-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-one
Standard InChI InChI=1S/C21H30O3/c1-5-6-7-8-14-11-18(23-4)20-16-13-15(22)9-10-17(16)21(2,3)24-19(20)12-14/h11-12,16-17H,5-10,13H2,1-4H3/t16-,17-/m1/s1
Standard InChI Key JVCWJGIDSNOHET-IAGOWNOFSA-N
Isomeric SMILES CCCCCC1=CC2=C([C@@H]3CC(=O)CC[C@H]3C(O2)(C)C)C(=C1)OC
SMILES CCCCCC1=CC2=C(C3CC(=O)CCC3C(O2)(C)C)C(=C1)OC
Canonical SMILES CCCCCC1=CC2=C(C3CC(=O)CCC3C(O2)(C)C)C(=C1)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Definition and Identification

9-Keto-cannabinoid methyl ether (9-KCME) is identified by the CAS registry number 135415-65-5 and possesses the molecular formula C21H30O3 . The compound's structure features a dibenzopyran core with specific modifications including a methoxy group, a 9-position ketone functionality, and a pentyl side chain, giving it a molecular weight of 330.5 g/mol . The IUPAC name of this compound is 9H-Dibenzo(b,d)pyran-9-one, 6,6a,7,8,10,10a-hexahydro-1-methoxy-6,6-dimethyl-3-pentyl-, trans-(±)-, reflecting its complex tricyclic structure .

Structural Features and Conformation

The chemical structure of 9-KCME is characterized by a tricyclic scaffold with a trans configuration at the critical ring junctions. The compound contains a methoxy group at the 1-position, which distinguishes it from unmodified cannabinoids that typically feature a phenolic hydroxyl group at this position . The 9-ketone functionality represents an oxidation state variation compared to classical cannabinoids like THC, potentially altering its chemical reactivity and biological interactions. The three-dimensional conformation is stabilized by the trans ring fusion, creating a rigid structure that may influence receptor interactions.

Physical and Chemical Properties

The physical properties of 9-KCME are consistent with its structural characteristics as a modified cannabinoid. As a semi-synthetic derivative, it shares some properties with natural cannabinoids while exhibiting distinct features due to its methyl ether and ketone modifications.

Table 1: Physical and Chemical Properties of 9-Keto-cannabinoid methyl ether

PropertyValueReference
Molecular FormulaC21H30O3
Molecular Weight330.5 g/mol
CAS Number135415-65-5
DTXSIDDTXSID10928983
Physical StateNot specified in sources-
SolubilityExpected to be soluble in organic solvents (similar to other cannabinoids)-
Stereochemistrytrans-(±)- configuration

Synthetic Approaches and Preparation Methods

General Synthetic Strategies

The synthesis of 9-KCME is situated within the broader context of cannabinoid chemistry, which has developed several approaches for producing cannabinoid derivatives. While the search results don't provide a specific synthesis route for 9-KCME, they indicate relevant methodologies that could be applied to its preparation. Cannabinoid synthesis often involves the coupling of a terpene component with an appropriately substituted resorcinol derivative, followed by cyclization and functionalization steps .

Related Synthetic Methodologies

Several synthetic approaches for cannabinoid derivatives with ketone functionalities and methyl ether protections have been documented. For instance, Tius and Kannangara demonstrated the synthesis of 11-nor-9-carboxy-Δ9-THC methyl ester methyl ether, which shares structural similarities with 9-KCME . This synthesis employed a stereocontrolled cyclobutane ring opening of a cuprate adduct and cyclization of a cyclohexenyl triflate using iodotrimethylsilane .

Another relevant approach involves the use of (+)-apoverbenone as a starting material for preparing oxidized C-ring cannabinoids, as described by Huffman and colleagues . This strategy provides access to C-ring oxidized cannabinoids, which could be modified to introduce the 9-keto functionality characteristic of 9-KCME.

Structural Relationships to Other Cannabinoids

Comparison with Natural Cannabinoids

9-KCME represents a modified cannabinoid structure that differs from natural cannabinoids in several key aspects. While sharing the core tricyclic structure with compounds like THC, it features specific modifications that distinguish it from naturally occurring cannabinoids. The methoxy substitution at the 1-position represents a significant deviation from classical cannabinoids, which typically feature a phenolic hydroxyl group at this position, critical for their interaction with cannabinoid receptors .

Relationship to THC Derivatives

The relationship between 9-KCME and THC derivatives is particularly relevant for understanding its potential properties. The 9-keto functionality represents an oxidation at a position that is typically part of the cyclohexene ring in Δ9-THC or the saturated ring in Δ8-THC . This oxidation could significantly alter the compound's interaction with biological targets compared to traditional THC derivatives.

Table 2: Structural Comparison Between 9-KCME and Related Cannabinoids

CompoundCore StructureKey Functional GroupsMolecular Weight (g/mol)
9-Keto-cannabinoid methyl etherDibenzopyran1-methoxy, 9-keto, 3-pentyl330.5
Δ9-THCDibenzopyran1-hydroxy, 3-pentyl, 9-10 double bond314.5*
11-Nor-9-carboxy-Δ9-THC methyl ester methyl etherDibenzopyran1-methoxy, 9-carboxy methyl ester, 3-pentyl358.5*

*Approximate values based on standard molecular weights for these structures

9-KCME serves as an important chemical intermediate and reference standard in cannabinoid research. The presence of the ketone group at the 9-position provides a reactive site that can be utilized for further chemical transformations, making it valuable for the development of novel cannabinoid derivatives . The compound can also serve as a model for studying the effects of oxidation on the cannabinoid scaffold.

Synthetic Methodology Development

Analytical Characterization and Identification

Chromatographic Analysis

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are essential for the identification and purity assessment of cannabinoid derivatives like 9-KCME. These methods enable the separation of 9-KCME from structurally related compounds and can be coupled with mass spectrometry for definitive identification based on molecular weight and fragmentation patterns.

Future Research Directions

Expanded Structure-Activity Relationship Studies

More comprehensive structure-activity relationship studies could be conducted to fully understand how the specific modifications in 9-KCME (the 1-methoxy and 9-keto functionalities) influence its physicochemical properties and potential biological activities. This would involve the synthesis of a series of structural analogs with systematic variations in these key features.

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